4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are commonly used in peptide synthesis due to their stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during the synthesis.
Formation of the butanoic acid backbone: This involves the coupling of the protected amino acid with a suitable butanoic acid derivative.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction.
Deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of protection, coupling, and deprotection efficiently.
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in their side chains.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection instead of Fmoc.
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid is unique due to its specific combination of the Fmoc protecting group and the methoxyphenyl side chain. This combination provides distinct reactivity and stability characteristics, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-12-10-17(11-13-18)24(14-15-25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMIBWEHXJJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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